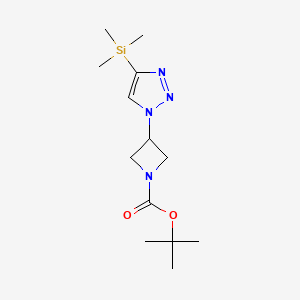

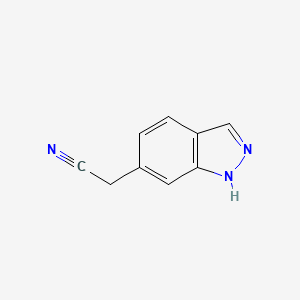

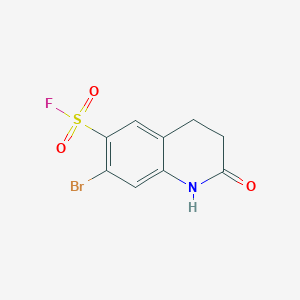

2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide" is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and investigated for their structural properties and potential applications, such as in anticancer therapy and as flavoring substances.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with key intermediates. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, a methyl 3-methoxy-5-methylbenzoate was used as a key intermediate . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods suggest that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . The optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental techniques and theoretical calculations, such as DFT methods . These analyses provide insights into the molecular geometry, electronic structure, and potential reactive sites of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure analysis. The HOMO and LUMO analysis, for instance, helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity in various chemical reactions . Moreover, the presence of functional groups such as acetamide suggests that these compounds could undergo reactions typical for amides, such as nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, for example, reveals that molecules are held together by strong intermolecular hydrogen bonding, which could affect the compound's solubility and melting point . The first hyperpolarizability of a related compound indicates its potential role in nonlinear optics, suggesting that the compound might also exhibit interesting optical properties .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives, specifically focusing on their synthesis, characterization, and the formation of Co(II) and Cu(II) coordination complexes, revealed insights into the effect of hydrogen bonding on self-assembly processes. These complexes demonstrated significant antioxidant activities, as assessed by various in vitro methods, showcasing the potential of these compounds in antioxidant applications (Chkirate et al., 2019).

Crystal Structure and Characterization

Research on the synthesis and crystal structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, provided insights into its molecular arrangement and bonding patterns. This study highlighted the importance of intramolecular and intermolecular hydrogen bonding in forming a two-dimensional network, contributing to our understanding of the structural basis for the biological activities of these compounds (Nayak et al., 2014).

Novel Synthesis and Computational Studies

A fascinating aspect of this research area is the unexpected synthesis of novel 2-pyrone derivatives, which were characterized and analyzed through crystal structures, Hirshfeld surface analysis, and computational studies. These compounds were further assessed for their potential interactions with biological targets using molecular docking and dynamics simulation studies, indicating the versatility and broad application spectrum of these chemical structures in drug design and pharmacological evaluations (Sebhaoui et al., 2020).

Antimicrobial and Molecular Docking Studies

Pyrazole-imidazole-triazole hybrids, synthesized through click reactions, have been evaluated for their antimicrobial activity. One compound demonstrated superior potency against A. niger, even surpassing the reference drug Fluconazole. Molecular docking studies further elucidated the binding conformations of these active compounds, underscoring the potential of pyrazole-acetamide derivatives in antimicrobial applications (Punia et al., 2021).

Anti-inflammatory Activity

The synthesis of novel compounds with a pyrazole core showed promising anti-inflammatory activity. This research not only expands the chemical diversity of pyrazole-acetamide derivatives but also contributes valuable data on their pharmacological profiles, paving the way for further exploration of these compounds in anti-inflammatory drug development (Sunder & Maleraju, 2013).

properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-17(10-14-4-2-1-3-5-14)19-16-11-18-20(13-16)12-15-6-8-22-9-7-15/h1-5,11,13,15H,6-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWWPOYZHFCGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)

![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2550082.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)